molecular formula C10H13NOS B6531397 N-cyclopentylthiophene-3-carboxamide CAS No. 1091003-80-3

N-cyclopentylthiophene-3-carboxamide

Cat. No. B6531397
CAS RN: 1091003-80-3
M. Wt: 195.28 g/mol
InChI Key: OFVKFKLREOYMHL-UHFFFAOYSA-N
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Description

“N-cyclopentylthiophene-3-carboxamide” is a chemical compound with the molecular formula C10H14N2OS . It is a member of the carboxamide family, which are organic compounds characterized by the presence of a carboxamide group. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2). In “N-cyclopentylthiophene-3-carboxamide”, the carboxamide is attached to a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-cyclopentylthiophene-3-carboxamide” is characterized by a thiophene ring attached to a carboxamide group. The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .

Scientific Research Applications

Antitumor Activity

“N-cyclopentylthiophene-3-carboxamide” is a type of thiophene carboxamide . Thiophene carboxamides have been studied for their potential antitumor activity. For instance, the thiophene carboxamide solamin analog, which is a mono-tetrahydrofuran annonaceous acetogenin, has shown potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that “N-cyclopentylthiophene-3-carboxamide” could potentially have similar antitumor properties.

Proteomics Research

“N-cyclopentylthiophene-3-carboxamide” could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structures, interactions, and functions.

Peptide and Protein Chemistry

Cysteine protecting groups are crucial in peptide and protein chemistry . While “N-cyclopentylthiophene-3-carboxamide” is not specifically mentioned, it’s possible that it could be used as a protecting group for cysteine or other amino acids, facilitating the synthesis of complex peptides and proteins .

properties

IUPAC Name

N-cyclopentylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(8-5-6-13-7-8)11-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVKFKLREOYMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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